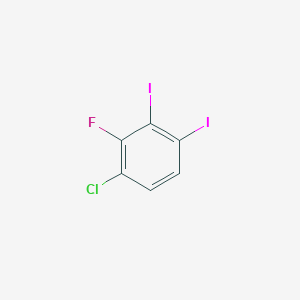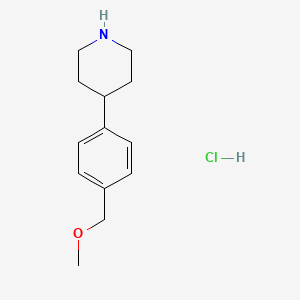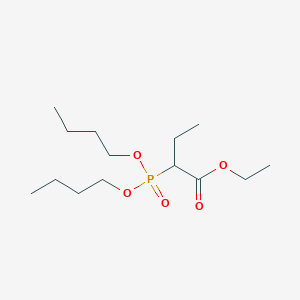
Ethyl 2-dibutoxyphosphorylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-dibutoxyphosphorylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphoryl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-dibutoxyphosphorylbutanoate typically involves the esterification of butanoic acid derivatives with phosphorylating agents. One common method is the reaction of butanoic acid with dibutyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is essential for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-dibutoxyphosphorylbutanoate can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-dibutoxyphosphorylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphoryl group.
Mecanismo De Acción
The mechanism of action of ethyl 2-dibutoxyphosphorylbutanoate involves the interaction of its phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. This process is crucial in many biochemical pathways, including energy metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)butanoate
- Triethyl 2-phosphonobutyrate
- Ethyl 2-(dibutylphosphoryl)butanoate
Uniqueness
Ethyl 2-dibutoxyphosphorylbutanoate is unique due to its specific butoxy substituents, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C14H29O5P |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
ethyl 2-dibutoxyphosphorylbutanoate |
InChI |
InChI=1S/C14H29O5P/c1-5-9-11-18-20(16,19-12-10-6-2)13(7-3)14(15)17-8-4/h13H,5-12H2,1-4H3 |
Clave InChI |
CRKAPAAMVPOCIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(CC)C(=O)OCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
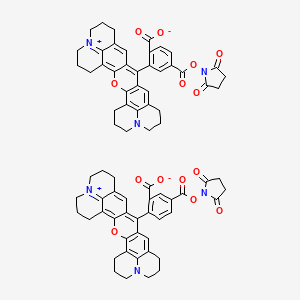
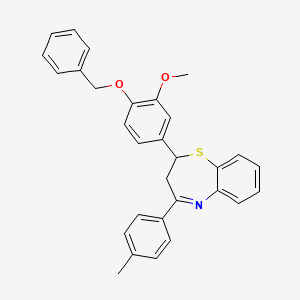
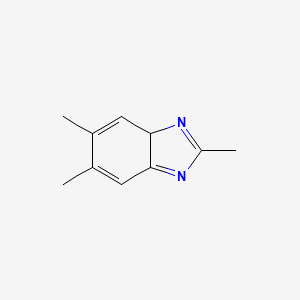


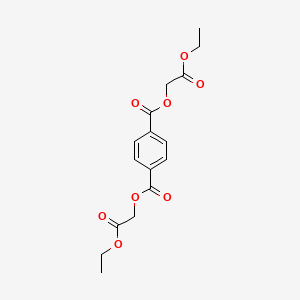
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
